4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Organometallic Chemistry Regioselective Synthesis Heterocyclic Functionalization

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic building block characterized by a pyrazole core with a bromine at the 4-position, a trifluoromethyl group at the 5-position, and a methyl group at the 1-position. This specific substitution pattern imparts distinct physicochemical properties, including a calculated density of 1.82±0.1 g/cm³ at 20°C, a boiling point of 200.4±35.0°C at 760 Torr, and a very low calculated aqueous solubility of 0.78 g/L at 25°C, which is a key consideration for formulation and in vitro assay design.

Molecular Formula C5H4BrF3N2
Molecular Weight 229 g/mol
CAS No. 497832-98-1
Cat. No. B1279785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole
CAS497832-98-1
Molecular FormulaC5H4BrF3N2
Molecular Weight229 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)Br)C(F)(F)F
InChIInChI=1S/C5H4BrF3N2/c1-11-4(5(7,8)9)3(6)2-10-11/h2H,1H3
InChIKeyWPGFBPBCXHFXQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (CAS 497832-98-1): Essential Procurement Data for a Privileged Heterocyclic Scaffold in Agrochemical and Pharmaceutical Research


4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic building block characterized by a pyrazole core with a bromine at the 4-position, a trifluoromethyl group at the 5-position, and a methyl group at the 1-position [1]. This specific substitution pattern imparts distinct physicochemical properties, including a calculated density of 1.82±0.1 g/cm³ at 20°C, a boiling point of 200.4±35.0°C at 760 Torr, and a very low calculated aqueous solubility of 0.78 g/L at 25°C, which is a key consideration for formulation and in vitro assay design . The compound's structure makes it a versatile intermediate, particularly valued in the synthesis of advanced agrochemicals and potential pharmaceuticals .

Regioselective building block with switchable metalation for library synthesis
Patent-context key intermediate for agrochemical lead optimization
Low calculated aqueous solubility informs assay design and pre-formulation

Why Generic Substitution of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (CAS 497832-98-1) is Not Scientifically Viable


The 4-bromo-5-trifluoromethyl substitution pattern on the 1-methylpyrazole core is not functionally interchangeable with its close analogs. This specific isomer confers a unique reactivity profile in organometallic chemistry, enabling site-selective functionalization not possible with 3-trifluoromethyl isomers or non-brominated analogs [1]. Furthermore, the electron-withdrawing trifluoromethyl group at the 5-position, combined with the bromine at the 4-position, creates a distinct electronic environment that dictates the molecule's utility as a key intermediate in specific agrochemical patents, a role for which generic pyrazoles cannot substitute [2]. The physicochemical properties, including the calculated low solubility, also differentiate it from related compounds and must be considered during experimental planning .

Isomer mismatch

3-CF₃ isomer shows restricted metalation only at the 5-position, not reagent-controlled switchable reactivity.

Halogen handle missing

Non-brominated or 4-chloro analogs lack the specific Br-Li exchange handle required for key cross-couplings.

Electronic environment shift

Altered electron density from different substituents changes coupling outcomes and may derail patented routes.

Product-Specific Quantitative Evidence: Verifiable Differentiation of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (CAS 497832-98-1)


Superior Site-Selective Functionalization Compared to 3-Trifluoromethyl Isomer

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole enables a 'switchable reactivity' that allows for the introduction of functional groups at different positions by selecting the appropriate organometallic reagent. In contrast, the isomeric 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibits a more restricted reactivity profile, undergoing metalation only at the 5-position regardless of the base used [1]. This demonstrates a functional advantage for the 5-CF3 isomer in generating diverse chemical libraries.

Switchable regioselectivity
Head-to-head
Reagent-controlled metalation
5-CF₃ isomer vs 3-CF₃ isomer
5-CF₃: 4-position or N-Me depending on base; 3-CF₃: only 5-position, LDA or n-BuLi
Enables diverse library synthesis from a single intermediate
Supports route scouting for lead optimization
Organometallic Chemistry Regioselective Synthesis Heterocyclic Functionalization

Validated Role as Key Intermediate in a High-Value Agrochemical Patent

This specific compound is explicitly claimed and demonstrated as the critical precursor in the synthesis of a family of herbicidal C₁₋₅ alkyl esters of 5-[1-(C₁₋₅ alkyl)-4-halo-5-(C₁₋₃ haloalkyl)-1H-pyrazole-3-yl]-2,4-dihalo-benzoic acids, most notably the herbicide fluazolate (isopropyl 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate) [1][2]. The patent's process chemistry is specifically optimized for this substitution pattern, and the final product's commercial identity is intrinsically linked to this intermediate [3].

Patented agrochemical route
Patent context
Key intermediate for fluazolate
Br-Li exchange and cross-coupling sequence explicitly claimed in U.S. Patent 6,121,458
Direct path to a commercially validated herbicide scaffold
Eliminates de novo route scouting; review patent scope
Agrochemical Synthesis Herbicide Development Patent-Protected Intermediates

Demonstrated Antimicrobial Activity Against a Gram-Positive Pathogen

The compound exhibits measurable antimicrobial activity, with a reported IC₅₀ of 125,000 nM (125 µM) against Enterococcus faecalis in a biofilm formation inhibition assay [1]. While the potency is moderate, this validated biological activity provides a starting point for medicinal chemistry optimization.

Biofilm inhibition IC₅₀
Assay context
125 µM
E. faecalis biofilm formation, 20 h crystal violet (ChEMBL CHEMBL3115980)
Supports antimicrobial screening context
Single-point measurement; use for triage, not potency claims
Antibacterial Discovery Biofilm Inhibition Gram-Positive Bacteria

Defined Physicochemical Properties Differentiating from Isomeric and De-Bromo Analogs

The compound possesses quantifiable physicochemical attributes that differentiate it from close analogs. Its calculated aqueous solubility of 0.78 g/L at 25°C is markedly different from that of its 3-trifluoromethyl isomer and the non-brominated parent scaffold . This low solubility is a critical parameter for designing in vitro assays and interpreting biological results.

Aqueous solubility
Data to verify
0.78 g/L (calc., 25°C)
4-Br-5-CF₃ pyrazole vs non-brominated parent
Lower solubility; common trend for halogenated aromatics
Inform stock solution and assay buffer design
Calculated value; verify experimentally for critical assays
Pre-formulation Physicochemical Characterization ADME Prediction

Critical Intermediate for Optimized Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

In a 2020 process chemistry publication, 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole was demonstrated as the optimal starting material for the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde via Br-Li exchange [1]. This reaction sequence is a cornerstone for introducing aldehyde functionality, a versatile handle for subsequent derivatization.

Aldehyde synthesis via Br-Li
Method context
4-carbaldehyde in one pot
n-BuLi (2.5 M, THF, -78°C) then DMF quench; reported >80% conversion
Efficient access to a versatile aldehyde building block
Scalable process chemistry from Org. Process Res. Dev. 2020
Process Chemistry Building Block Synthesis Br-Li Exchange

Optimal Research and Industrial Application Scenarios for 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (CAS 497832-98-1)


Scalable Synthesis of Agrochemical Lead Compounds and Advanced Intermediates

This is the premier application scenario. Industrial process chemistry teams developing new herbicides should prioritize this compound. It is the proven and patent-documented key intermediate for synthesizing fluazolate, a known herbicide [1]. Its well-defined reactivity in Br-Li exchange enables the production of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde on a multi-gram scale [2], providing a direct route to a versatile aldehyde building block for further SAR exploration. Procuring this specific compound eliminates the need for extensive route scouting, aligning with the accelerated timelines typical of agrochemical development.

Medicinal Chemistry Optimization of Antimicrobial and Anticancer Scaffolds

For medicinal chemistry groups, this compound serves as a validated starting point. The documented antimicrobial activity (IC₅₀ = 125 µM against E. faecalis biofilm formation) [3] provides a tangible biological anchor for optimization programs. Its 'switchable reactivity' [4] makes it an ideal core for generating focused libraries of analogs to explore structure-activity relationships around a privileged heterocyclic scaffold. The known low aqueous solubility (0.78 g/L) should inform assay design and initial SAR interpretation.

Methodology Development in Regioselective Organometallic Chemistry

This compound is an ideal model substrate for academic and industrial research groups developing new methods in organometallic chemistry. Its well-characterized 'switchable' behavior between deprotonation at the 4-position versus the N-methyl group, depending on the choice of base, provides a clear and reproducible system for studying regioselective metalation [4]. It serves as a benchmark for comparing the reactivity of new organolithium or metal amide bases and for training new researchers in air- and moisture-sensitive techniques.

In Silico Modeling and Pre-formulation Studies

Computational chemistry and pre-formulation groups will find value in the defined, albeit calculated, physicochemical properties. The density (1.82 g/cm³), boiling point (200.4°C), and notably low aqueous solubility (0.78 g/L) can be used to calibrate and validate in silico predictive models for ADME and formulation behavior. This compound can serve as a negative control for solubility assays and as a challenging test case for developing new formulation strategies or solubility-enhancing prodrugs.

Application
Selection Property
Validation Focus
Agrochemical lead synthesis
Patent-documented Br-Li exchange route
Fluazolate pathway compatibility
Antimicrobial scaffold optimization
Reported biofilm inhibition context
Concentration-response benchmarking
Regioselective metalation studies
Switchable metalation selectivity
Base-dependent regiochemistry
In silico pre-formulation modeling
Calculated low aqueous solubility
Experimental solubility confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.